3,4-Difluoro-4'-methoxybenzophenone
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Overview
Description
3,4-Difluoro-4’-methoxybenzophenone is a chemical compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a benzophenone derivative, characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene rings. This compound is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Difluoro-4’-methoxybenzophenone typically involves the acylation reaction of fluorobenzotrichloride and fluorobenzene under the catalysis of aluminum trichloride, followed by hydrolysis . This method is favored due to its simplicity, high yield, good selectivity, and low cost .
Industrial Production Methods
In industrial settings, the synthesis of 3,4-Difluoro-4’-methoxybenzophenone follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, hydroxyl derivatives, and reduced forms of the original compound .
Scientific Research Applications
3,4-Difluoro-4’-methoxybenzophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Difluoro-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:
4,4’-Dimethoxybenzophenone: Similar in structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Contains additional methyl groups, which can influence its chemical properties and reactivity.
The uniqueness of 3,4-Difluoro-4’-methoxybenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCBOBFQRIUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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